COX-2 Inhibitory Potency: Amfenac vs. Bromfenac vs. Diclofenac vs. Ketorolac vs. Nepafenac
The parent acid of this compound, amfenac, demonstrates COX-2 inhibitory potency that is intermediate between bromfenac and diclofenac, but substantially more potent than ketorolac and nepafenac. In a head-to-head study using human recombinant COX-2, amfenac exhibited an IC50 of 20.4 nM, compared to 7.45 nM for bromfenac, 30.7 nM for diclofenac, 91.1 nM for ketorolac, and >1000 µM for the prodrug nepafenac [1]. The 4-chlorobenzoyl substitution in AHR-6293 is expected to modulate this COX-2 potency relative to the unsubstituted amfenac scaffold, providing a chemical probe for SAR studies [2].
| Evidence Dimension | COX-2 IC50 (human recombinant enzyme) |
|---|---|
| Target Compound Data | Amfenac (parent acid scaffold): 20.4 nM (Kida 2014) [1]; AHR-6293: specific COX-2 IC50 data to be confirmed by direct assay |
| Comparator Or Baseline | Bromfenac: 7.45 nM; Diclofenac: 30.7 nM; Ketorolac: 91.1 nM; Nepafenac: >1000 µM [1] |
| Quantified Difference | Amfenac is 2.7× less potent than bromfenac but 1.5× more potent than diclofenac and 4.5× more potent than ketorolac at COX-2 |
| Conditions | Human recombinant COX-2 enzyme assay; PGE2 production measured in vitro |
Why This Matters
The intermediate COX-2 potency of the amfenac scaffold, combined with the structural modulation conferred by the 4-chlorobenzoyl group, makes this compound a valuable tool for dissecting the contribution of halogen substitution to COX-2 inhibition efficacy.
- [1] Kida T, Kozai S, Takahashi H, Isaka M, Tokushige H, Sakamoto T. Pharmacokinetics and efficacy of topically applied nonsteroidal anti-inflammatory drugs in retinochoroidal tissues in rabbits. PLoS One. 2014 May 5;9(5):e96481. Table 1. View Source
- [2] Walsh DA, Moran HW, Shamblee DA, Welstead WJ Jr, Nolan JC, Sancilio LF, Graff G. J Med Chem. 1990 Aug;33(8):2296-304. PMID: 2115589. View Source
